molecular formula C17H16O2 B6323422 (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 157407-87-9

(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323422
CAS No.: 157407-87-9
M. Wt: 252.31 g/mol
InChI Key: OXDAJWCEORAZDQ-MDZDMXLPSA-N
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Description

(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3-methoxyphenyl group at the β-position and a 3-methylphenyl group at the α-position (Figure 1). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDAJWCEORAZDQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-methoxybenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the NF-κB and MAPK pathways. The compound’s antimicrobial effects are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcone derivatives are defined by the general structure (2E)-1-Ar1-3-Ar2-prop-2-en-1-one , where Ar1 and Ar2 are aromatic rings with varying substituents. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Ar1/Ar2) Key Properties Reference
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one Ar1: 3-methylphenyl; Ar2: 3-methoxyphenyl Not directly studied; inferred bioactivity based on substituent trends.
(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one (PAAPM) Ar1: phenyl; Ar2: 4-methoxyphenyl Strong interaction with SARS-CoV-2 SPIKE protein ().
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Ar1: 4-hydroxyphenyl; Ar2: 3,4-dimethoxyphenyl Exhibits O–H···O hydrogen bonding; crystallographic data available (P21/c space group).
(2E)-1-(5-Bromothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one Ar1: 5-bromothiophen-2-yl; Ar2: 3-methoxyphenyl Structural similarity; halogen substitution enhances electronic effects.
(2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Ar1: biphenyl-4-yl; Ar2: 4-methoxyphenyl Significant radioprotective and antioxidant activity in E. coli models.
(2E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Ar1: 4-fluorophenyl; Ar2: 4-chlorophenyl Dihedral angle between aromatic rings: 56.26°; enhanced rigidity.

Key Observations :

  • Methoxy vs.
  • Halogenated Derivatives : Bromo or chloro substituents (e.g., in and ) increase molecular polarity and stability, often correlating with stronger antimicrobial activity .
  • Biphenyl Systems : Biphenyl-substituted chalcones () show superior antioxidant and radioprotective effects, suggesting that extended conjugation or bulkier substituents improve bioactivity.

Physicochemical Properties

  • Crystallography : Methoxy and hydroxyl groups influence packing patterns. For example, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms O–H···O hydrogen bonds, stabilizing its crystal lattice .
  • Dihedral Angles : Substitutents on aromatic rings affect molecular planarity. For instance, 4-fluorophenyl/4-chlorophenyl analogs exhibit dihedral angles up to 56.26°, reducing conjugation .

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